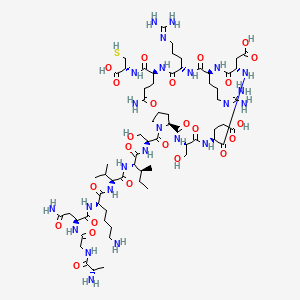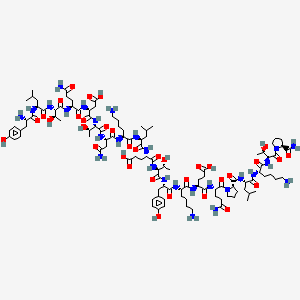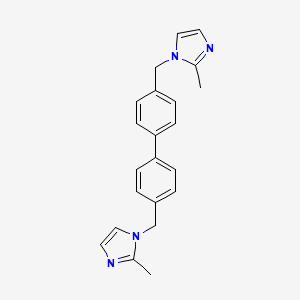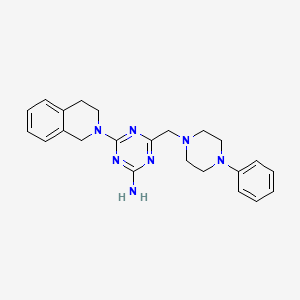![molecular formula C28H18N2NiO2 B13737406 Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 20437-10-9](/img/structure/B13737406.png)
Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- is a complex nickel compound with the molecular formula C28H18N2NiO2 . This compound is known for its unique coordination structure, where nickel is coordinated with two naphthalenolato and two nitrilo ligands. It has applications in various fields, including catalysis and material science.
Méthodes De Préparation
The synthesis of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- typically involves the reaction of nickel salts with ligands such as 1,2-phenylenebis(nitrilo-kappaN)methylidyne and 2-naphthalenolato-kappaO. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the complex . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0), depending on the reducing agents used.
Substitution: Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions .
Comparaison Avec Des Composés Similaires
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- can be compared with other nickel complexes, such as:
Nickel(II) acetylacetonate: Another nickel complex used in catalysis and material science.
Nickel(II) chloride: A simpler nickel compound with different reactivity and applications.
Nickel(II) sulfate: Commonly used in electroplating and as a precursor for other nickel compounds.
The uniqueness of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- lies in its specific ligand coordination, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
20437-10-9 |
|---|---|
Formule moléculaire |
C28H18N2NiO2 |
Poids moléculaire |
473.1 g/mol |
Nom IUPAC |
nickel(2+);1-[[2-[(2-oxidonaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-olate |
InChI |
InChI=1S/C28H20N2O2.Ni/c31-27-15-13-19-7-1-3-9-21(19)23(27)17-29-25-11-5-6-12-26(25)30-18-24-22-10-4-2-8-20(22)14-16-28(24)32;/h1-18,31-32H;/q;+2/p-2 |
Clé InChI |
SQYSKCSEVOCXOD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3N=CC4=C(C=CC5=CC=CC=C54)[O-])[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


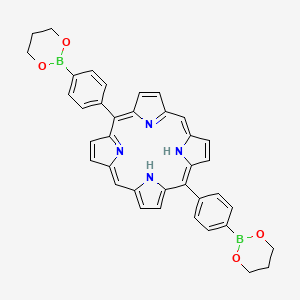
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
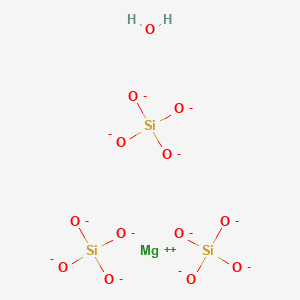
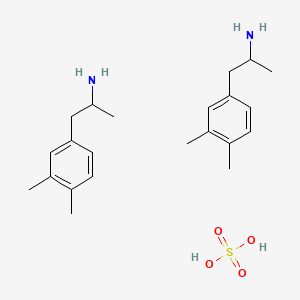
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
